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Technical Support Center: NCB-0846 In Vivo Applications

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Compound of Interest		
Compound Name:	NCB-0846	
Cat. No.:	B609491	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **NCB-0846** to minimize toxicity in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NCB-0846?

NCB-0846 is an orally active, selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), with an IC50 of 21 nM.[1][2][3] By inhibiting TNIK, **NCB-0846** effectively blocks the Wnt and TGF- β signaling pathways.[1][4] Specifically, it has been shown to inhibit SMAD2/3 phosphorylation and nuclear translocation in the TGF- β pathway.[1][4]

Q2: What are the potential in vivo toxicities associated with NCB-0846?

While specific toxicology studies for **NCB-0846** are not extensively published, potential toxicities can be inferred from its mechanism of action and preclinical observations. Inhibition of the Wnt and TGF- β pathways, which are crucial for tissue homeostasis, may lead to adverse effects. One computational study predicted that **NCB-0846** may have hepatotoxicity.[5] In a study with immunodeficient mice, initial body weight loss was observed at the beginning of **NCB-0846** administration, which gradually recovered.[2][6] Given that **NCB-0846** is a small molecule kinase inhibitor that affects the TGF- β pathway, there is a potential for cardiovascular toxicity.[2]



Q3: What are the reported effective doses of NCB-0846 in preclinical models?

In a study using a colorectal cancer xenograft model in immunodeficient mice, **NCB-0846** was administered orally at doses of 22.5 mg/kg, 45 mg/kg, and 90 mg/kg, all of which were shown to suppress tumor growth.[7] Another study in a similar model used oral doses of 90 mg/kg and 150 mg/kg to demonstrate the effect on Wnt-target gene expression.[7]

Troubleshooting Guide

Issue 1: Observed weight loss and poor general appearance in mice after **NCB-0846** administration.

- Possible Cause: The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD).
- Troubleshooting Steps:
 - Monitor Closely: Weigh the animals daily and record clinical observations (e.g., changes in posture, fur, activity).
 - Dose Reduction: If weight loss exceeds 15-20% of the initial body weight, consider reducing the dose for subsequent administrations.
 - Staggered Dosing: If a high dose is required for efficacy, consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses.
 - Supportive Care: Ensure easy access to food and water. A hydrogel or supplemented diet can help with hydration and nutrition.
 - MTD Study: If you have not already, perform a formal MTD study to determine the optimal dose for your specific animal model and strain.

Issue 2: Suspected organ toxicity (e.g., liver or cardiac).

 Possible Cause: NCB-0846's inhibition of TNIK and downstream pathways may lead to organ-specific toxicities. Hepatotoxicity has been predicted for NCB-0846.[5] Inhibition of the TGF-β pathway by small molecules has been associated with cardiovascular toxicity.[2]



Troubleshooting Steps:

- Blood Biochemistry: At the end of the study (or at interim time points if possible), collect blood samples for analysis of liver enzymes (e.g., ALT, AST) and cardiac markers (e.g., troponins).
- Histopathology: Perform a full histopathological examination of major organs (liver, heart, kidneys, etc.) at the study endpoint to identify any treatment-related changes.
- Dose-Response Assessment: Correlate the severity of any observed toxicity with the administered dose to establish a dose-response relationship.
- Consult Literature: Review literature on the toxicities of other TNIK, Wnt, or TGF-β inhibitors for insights into potential mechanisms and monitoring strategies.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for **NCB-0846** in a Colorectal Cancer Xenograft Model



Dose (Oral)	Animal Model	Efficacy Outcome	Citation
22.5 mg/kg	Immunodeficient mice with HCT116 xenografts	Suppression of tumor growth	[7]
45 mg/kg	Immunodeficient mice with HCT116 xenografts	Suppression of tumor growth	[7]
90 mg/kg	Immunodeficient mice with HCT116 xenografts	Suppression of tumor growth	[7]
90 mg/kg	Immunodeficient mice with HCT116 xenografts	Reduced expression of Wnt-target genes (AXIN2, MYC, CCND1)	[7]
150 mg/kg	Immunodeficient mice with HCT116 xenografts	Reduced expression of Wnt-target genes (AXIN2, MYC, CCND1)	[7]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of NCB-0846 in Mice

- Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies.
 A common starting point is 6-8 week old female BALB/c or athymic nude mice.
- Dose Selection: Based on published data, a starting dose of 10 mg/kg can be selected.
 Subsequent dose levels can be escalated using a modified Fibonacci sequence (e.g., 10, 20, 40, 80, 160 mg/kg).
- Dosing Regimen: Administer NCB-0846 orally once daily for 5-14 consecutive days.
- Group Size: Use a small group of animals for each dose cohort (n=3-5 mice per group).

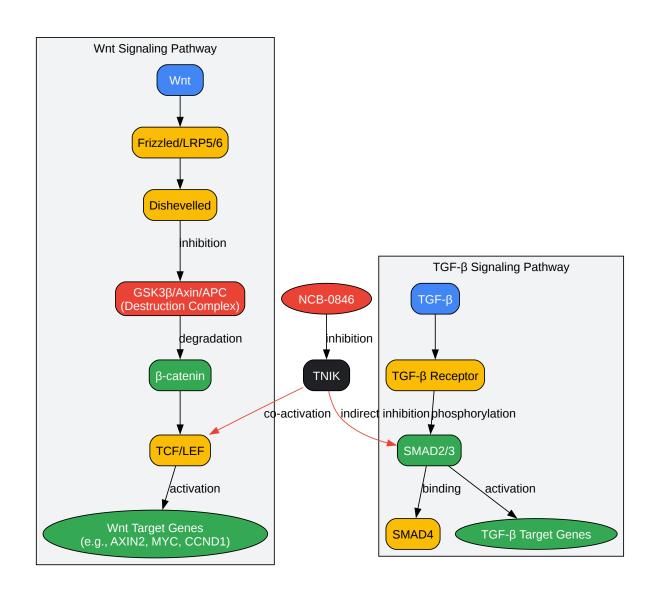


• Monitoring:

- o Mortality: Check animals at least twice daily.
- Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea) daily.
- Body Weight: Measure and record the body weight of each animal daily.
- MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 20%.
- Dose Escalation: If the MTD is not reached in a cohort, escalate to the next dose level in a new cohort of animals.
- Data Analysis: Plot the mean body weight change for each dose group over time.
- Refinement: Once the MTD is identified, a larger group of animals can be treated at that dose to confirm the findings before proceeding to efficacy studies.

Visualizations

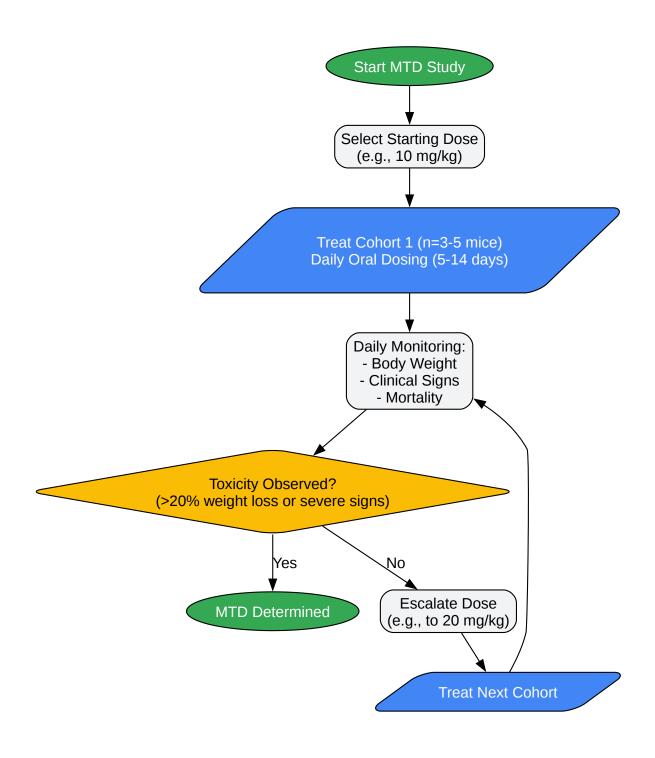




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Caption: Mechanism of action of NCB-0846.

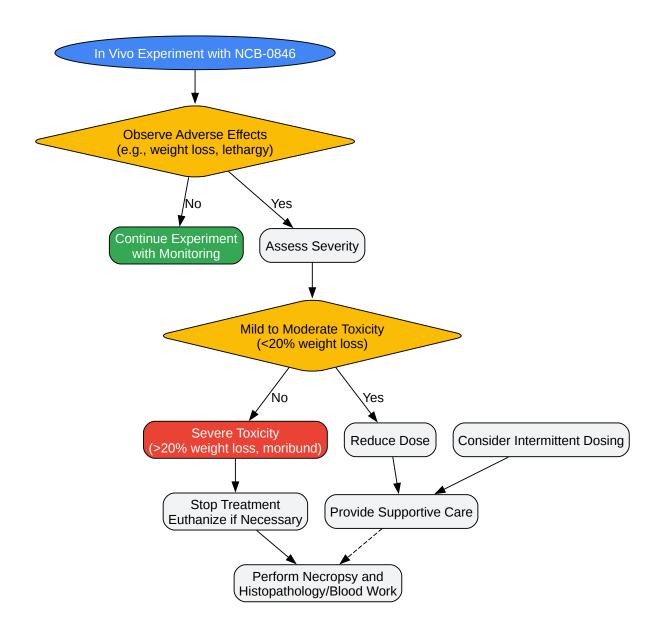




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Caption: Workflow for MTD determination.





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